(3-Methyl-1H-indazol-7-yl)methanol
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Overview
Description
(3-Methyl-1H-indazol-7-yl)methanol is a chemical compound belonging to the indazole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-1H-indazol-7-yl)methanol typically involves the formation of the indazole core followed by functionalization at the 7-position. One common method involves the cyclization of o-aminobenzyl alcohol derivatives with appropriate reagents under acidic or basic conditions. For instance, the reaction of 2-nitrobenzyl alcohol with hydrazine hydrate in the presence of a catalyst can yield the desired indazole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-1H-indazol-7-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of (3-Methyl-1H-indazol-7-yl)aldehyde or (3-Methyl-1H-indazol-7-yl)carboxylic acid.
Reduction: Formation of (3-Methyl-1H-indazol-7-yl)amine.
Substitution: Formation of various substituted indazole derivatives depending on the electrophile used.
Scientific Research Applications
(3-Methyl-1H-indazol-7-yl)methanol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Methyl-1H-indazol-7-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Indazole: The parent compound with a similar bicyclic structure.
(3-Methyl-1H-indazole): Lacks the hydroxyl group at the 7-position.
(7-Hydroxy-1H-indazole): Lacks the methyl group at the 3-position.
Uniqueness
(3-Methyl-1H-indazol-7-yl)methanol is unique due to the presence of both the methyl group at the 3-position and the hydroxyl group at the 7-position. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
(3-methyl-2H-indazol-7-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-8-4-2-3-7(5-12)9(8)11-10-6/h2-4,12H,5H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEPUFWUPQMKHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=NN1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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